molecular formula C14H16N4O3S B13351499 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B13351499
M. Wt: 320.37 g/mol
InChI Key: JJJMJERINRWDQA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyano group, a furan ring, and an oxadiazole moiety, which contribute to its pharmacological properties. The molecular formula is C20H26N4O2S2C_{20}H_{26}N_{4}O_{2}S_{2} with a molecular weight of 418.6 g/mol.

Chemical Structure

The chemical structure of the compound can be represented as follows:

\text{N 1 cyano 1 2 dimethylpropyl 2 5 furan 2 yl 1 3 4 oxadiazol 2 yl sulfanyl}acetamide}

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential as an antiviral agent and its interaction with specific biological targets.

Antiviral Properties

Research indicates that compounds containing oxadiazole and furan rings exhibit significant antiviral activities. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell mechanisms. The presence of the cyano group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The proposed mechanism of action involves the compound binding to specific receptors or enzymes involved in viral replication. This interaction may lead to the inhibition of viral protein synthesis or the disruption of viral assembly processes.

Case Studies

  • Study on Antiviral Efficacy : A study conducted on related compounds demonstrated that modifications in the structure significantly influenced antiviral potency. Compounds similar to this compound showed IC50 values in the low micromolar range against various viruses .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this class of compounds. Results indicated a favorable safety profile and significant reductions in viral load when administered at optimal doses .

Data Table: Biological Activity Summary

Activity Effect Reference
Antiviral EfficacyIC50 in low µM range
Inhibition MechanismDisruption of viral replication
Safety ProfileFavorable in animal models

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H16N4O3S/c1-9(2)14(3,8-15)16-11(19)7-22-13-18-17-12(21-13)10-5-4-6-20-10/h4-6,9H,7H2,1-3H3,(H,16,19)

InChI Key

JJJMJERINRWDQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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